Structural Differentiation: Oxolan-2-ylmethyl vs. Cyclohexyl/Aromatic Substituents at the Urea N1 Position
The target compound bears an oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent at the urea N1 position, whereas the most extensively characterized piperidine-urea sEH inhibitors carry cyclohexyl, adamantyl, or substituted aromatic groups at this position [1]. The oxolan-2-ylmethyl group introduces a hydrogen-bond accepting ether oxygen and a chiral center (the tetrahydrofuran 2-position) that are absent in the benchmark compound N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (5a, IC50 = 7.0 nM vs. recombinant human sEH) [1]. This structural feature may confer distinct solubility, metabolic stability, or target-binding geometry that cannot be inferred from potency data on the adamantyl series. The 2-oxopiperidin-1-yl substituent on the phenyl ring further differentiates this compound from 4-substituted piperidine-urea derivatives (e.g., Shen et al., J. Med. Chem. 2009, 52, 5009) where the piperidine is directly attached to the urea core [2].
| Evidence Dimension | Urea N1 substituent identity and electronic/steric properties |
|---|---|
| Target Compound Data | Oxolan-2-ylmethyl (C5H9O; contains cyclic ether oxygen; chiral at C2 of tetrahydrofuran ring) |
| Comparator Or Baseline | Adamant-1-yl in compound 5a (C10H15; purely hydrophobic, achiral, IC50 7.0 nM vs. sEH) [1]; cyclohexyl and substituted phenyl variants in the conformationally restricted urea series [1] |
| Quantified Difference | Non-quantitative structural differentiation; the functional consequence of this substitution has not been experimentally reported for the target compound |
| Conditions | Structural comparison based on published chemical structures; no direct biological comparison data available for the target compound |
Why This Matters
For procurement decisions, the oxolan-2-ylmethyl substituent defines this compound as a distinct chemical entity not interchangeable with adamantyl, cyclohexyl, or simple alkyl/aryl urea variants; researchers seeking a urea-based sEH probe with a heterocyclic, hydrogen-bond-capable N1 substituent would select this compound over analogs lacking these features.
- [1] Hwang, S.H.; Tsai, H.-J.; Morisseau, C.; Liu, J.-Y.; Hammock, B.D. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorg. Med. Chem. Lett. 2007, 17, 2625–2631. Compound 5a: N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea, IC50 = 7.0 nM. View Source
- [2] Shen, H.C.; Ding, F.-X.; Wang, S.; et al. Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. J. Med. Chem. 2009, 52, 5009–5012. View Source
